4-[(E)-(naphthalen-1-ylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a bromophenyl group, and a propenoate moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with benzaldehyde to form the Schiff base, followed by the reaction with 4-bromobenzaldehyde and propenoic acid under specific conditions . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[(1-NAPHTHYLIMINO)METHYL]PHENYL (E)-3-(4-BROMOPHENYL)-2-PROPENOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[(1-NAPHTHYLIMINO)METHYL]PHENYL BENZOATE: Similar structure but with a benzoate group instead of a propenoate moiety.
1-[2,4-BIS(BIS(4-FLUOROPHENYL)METHYL)NAPHTHYLIMINO]-2-ARYLIMINOACENAPHTHYLENE: Contains a naphthylimino group and is used in polymerization reactions.
Uniqueness
Its structural complexity allows for diverse chemical modifications and functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C26H18BrNO2 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
[4-(naphthalen-1-yliminomethyl)phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C26H18BrNO2/c27-22-13-8-19(9-14-22)12-17-26(29)30-23-15-10-20(11-16-23)18-28-25-7-3-5-21-4-1-2-6-24(21)25/h1-18H/b17-12+,28-18? |
InChI Key |
RFUPXQCGGFVENS-WXDZEZECSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)OC(=O)/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=C(C=C3)OC(=O)C=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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